![molecular formula C5H3N5O2 B166819 8-Nitro-[1,2,4]triazolo[1,5-c]pyrimidine CAS No. 129157-77-3](/img/structure/B166819.png)
8-Nitro-[1,2,4]triazolo[1,5-c]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Nitro-[1,2,4]triazolo[1,5-c]pyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This compound has been found to possess various biological activities, making it a promising candidate for drug development. Additionally, we will list future directions for research on this compound.
Mecanismo De Acción
The mechanism of action of 8-Nitro-[1,2,4]triazolo[1,5-c]pyrimidine is not fully understood. However, it is believed to act by inhibiting certain enzymes or by modulating ion channels. This compound has been found to inhibit the growth of various bacteria and fungi, suggesting that it may interfere with their metabolic pathways.
Biochemical and Physiological Effects:
8-Nitro-[1,2,4]triazolo[1,5-c]pyrimidine has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, suggesting that it may have potential as an antibacterial and antifungal agent. Additionally, this compound has been found to possess antitumor and antiviral activities, making it a potential candidate for cancer and viral treatments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 8-Nitro-[1,2,4]triazolo[1,5-c]pyrimidine in lab experiments is that it has shown promising results in various scientific research applications. Additionally, this compound is relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using this compound is that its mechanism of action is not fully understood, making it challenging to optimize for specific applications.
Direcciones Futuras
There are several future directions for research on 8-Nitro-[1,2,4]triazolo[1,5-c]pyrimidine. One potential direction is to investigate its potential as an enzyme inhibitor and as a modulator of ion channels further. Additionally, this compound could be investigated for its potential as an antibacterial, antifungal, antitumor, and antiviral agent. Furthermore, research could be conducted to optimize the synthesis method of this compound to improve its yield and purity. Finally, future research could focus on developing derivatives of 8-Nitro-[1,2,4]triazolo[1,5-c]pyrimidine with improved properties for specific applications.
Conclusion:
In conclusion, 8-Nitro-[1,2,4]triazolo[1,5-c]pyrimidine is a promising compound for scientific research due to its potential applications in medicinal chemistry. This compound has shown various biological activities, including antibacterial, antifungal, antitumor, and antiviral activities. Additionally, it has been investigated for its potential as an enzyme inhibitor and as a modulator of ion channels. While the mechanism of action of this compound is not fully understood, it has the potential to be developed into a drug candidate for various applications. Future research on this compound could focus on optimizing its synthesis method, investigating its potential as an antibacterial, antifungal, antitumor, and antiviral agent, and developing derivatives with improved properties for specific applications.
Métodos De Síntesis
The synthesis of 8-Nitro-[1,2,4]triazolo[1,5-c]pyrimidine can be achieved through various methods. One such method involves the reaction of 5-nitro-2,4-dihydro-3H-1,2,4-triazol-3-one with 2-chloro-4,6-dimethoxypyrimidine in the presence of a base such as potassium carbonate. This reaction yields 8-Nitro-[1,2,4]triazolo[1,5-c]pyrimidine as a yellow crystalline solid.
Aplicaciones Científicas De Investigación
8-Nitro-[1,2,4]triazolo[1,5-c]pyrimidine has shown potential in various scientific research applications. It has been found to possess antibacterial, antifungal, antitumor, and antiviral activities. Additionally, this compound has been investigated for its potential as an enzyme inhibitor and as a modulator of ion channels. These properties make it a promising candidate for drug development.
Propiedades
Número CAS |
129157-77-3 |
|---|---|
Nombre del producto |
8-Nitro-[1,2,4]triazolo[1,5-c]pyrimidine |
Fórmula molecular |
C5H3N5O2 |
Peso molecular |
165.11 g/mol |
Nombre IUPAC |
8-nitro-[1,2,4]triazolo[1,5-c]pyrimidine |
InChI |
InChI=1S/C5H3N5O2/c11-10(12)4-1-6-3-9-5(4)7-2-8-9/h1-3H |
Clave InChI |
IWUYVERJMNVTDJ-UHFFFAOYSA-N |
SMILES |
C1=C(C2=NC=NN2C=N1)[N+](=O)[O-] |
SMILES canónico |
C1=C(C2=NC=NN2C=N1)[N+](=O)[O-] |
Sinónimos |
[1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE, 8-NITRO- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



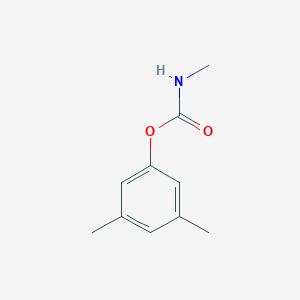
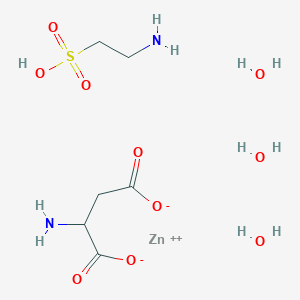


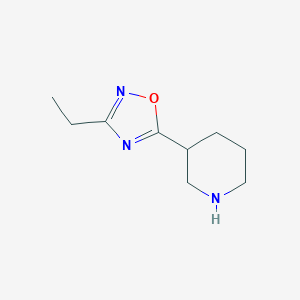
![Benzo[k]fluoranthene-7,12-dicarbonitrile](/img/structure/B166750.png)

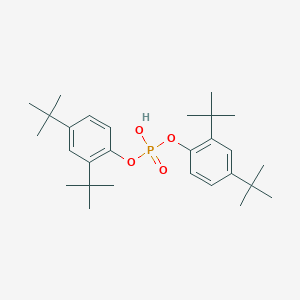
![N,N'-(Methylenedi-4,1-cyclohexanediyl)bis[4-(2-pyridinyl)-1-piperazinecarboxamide]](/img/structure/B166756.png)
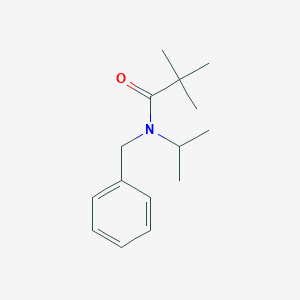
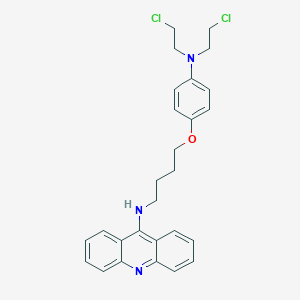
![(E)-6-[4-[2-[(4-Chlorophenyl)sulfonylamino]ethyl]phenyl]-6-pyridin-3-ylhex-5-enoic acid;cyclohexanamine](/img/structure/B166766.png)

![2-[1,2-Di(methanesulfonyl)hydrazinyl]ethyl methanesulfonate](/img/structure/B166770.png)